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Compound of Interest

Compound Name: MP-513 (hydrobromide)

Cat. No.: B10800385

Get Quote

To understand MP-513’s position in the landscape of DPP-4 inhibitors, we must evaluate its

binding kinetics and secondary mechanistic benefits. While first-generation gliptins like

Sitagliptin and Vildagliptin effectively stabilize Glucagon-Like Peptide-1 (GLP-1)[3], MP-513

demonstrates a unique structural conformation that yields sub-nanomolar potency and

extended pharmacodynamics. Furthermore, MP-513 exhibits a distinct dual-action profile,

modulating both incretin stabilization and the AMPK/NLRP3 inflammatory axis[2].

Table 1: Comparative Pharmacodynamics of Key DPP-4 Inhibitors
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Compound Primary Target
IC₅₀ (Human
DPP-4)

Half-Life (t₁/₂)
Distinct
Pleiotropic
Signatures

MP-513

(Teneligliptin)
DPP-4 ~0.37 nM ~24.2 hours

AMPK activation;

NLRP3

inflammasome

suppression.

Sitagliptin DPP-4 ~18.0 nM ~12.4 hours
Standard incretin

stabilization.

Vildagliptin DPP-4 ~3.0 nM ~2.0 - 3.0 hours
Standard incretin

stabilization.

Mechanistic Architecture
The efficacy of MP-513 is driven by a bifurcated signaling pathway. Systemically, it acts as a

competitive inhibitor of the DPP-4 enzyme, preventing the degradation of incretin hormones. At

the cellular level, particularly within myocardial tissue subjected to glucotoxicity, MP-513

directly upregulates the phosphorylation of AMP-activated protein kinase (AMPK). This acts as

a metabolic sensor that aggressively suppresses the assembly of the NLRP3 inflammasome,

thereby preventing pyroptosis and cellular injury[2].
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Dual mechanism of MP-513 mediating glycemic control and cardioprotection.
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Validated Experimental Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems. The

following methodologies detail the exact causal steps required to replicate MP-513's primary

enzymatic inhibition and its secondary cellular effects.

Protocol A: Cell-Free DPP-4 Enzymatic Inhibition Assay
Objective: To establish the direct, competitive inhibitory kinetics of MP-513 against recombinant

human DPP-4. Causality & Rationale: This assay utilizes Gly-Pro-p-nitroanilide (GP-pNA) as a

chromogenic substrate. DPP-4 specifically cleaves the X-proline bond, releasing p-nitroaniline

(pNA). Because pNA has a high extinction coefficient at 405 nm, its release provides a highly

sensitive, real-time spectrophotometric readout of enzyme velocity[4].

Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) to maintain the optimal

protonation state for the serine protease active site.

Compound Dilution: Reconstitute MP-513 in DMSO, then perform serial dilutions in the

assay buffer to achieve final well concentrations ranging from 0.01 nM to 100 nM.

Equilibration (Critical Step): In a 96-well clear microplate, combine 25 µL of MP-513 dilutions

with 50 µL of recombinant human DPP-4 (0.02 U/mL). Incubate at 37°C for 10 minutes.

Causality: Pre-incubation is mandatory to allow the competitive inhibitor to reach

thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

Reaction Initiation: Add 25 µL of 12 mM GP-pNA substrate to all wells.

Kinetic Measurement: Immediately measure absorbance at 405 nm every 1 minute for 30

minutes using a microplate reader.

Self-Validation Check: Include a positive control (Enzyme + Vehicle + Substrate) to establish

maximum velocity ( Vmax​) and a negative control (Buffer + Substrate) to account for

spontaneous hydrolysis. The assay is validated only if the Z'-factor is >0.5.

Protocol B: In Vitro Diabetic Cardiomyopathy (DCM)
Model
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Objective: To evaluate the cardioprotective effects of MP-513 under hyperglycemic stress via

the AMPK/NLRP3 axis. Causality & Rationale: Exposing primary cardiomyocytes to 30 mM

glucose mimics diabetic glucotoxicity, inducing severe Reactive Oxygen Species (ROS)

generation which triggers the NLRP3 inflammasome. By introducing Compound C (a selective

AMPK inhibitor), we can definitively prove that MP-513's protective effect is mechanically

dependent on AMPK activation[2].

Cell Culture: Isolate and culture primary mouse cardiomyocytes in DMEM supplemented with

10% FBS.

Cohort Stratification: Divide the cells into four distinct treatment groups:

Control: 5.5 mM Glucose

HG (High Glucose): 30 mM Glucose

HG + MP-513: 30 mM Glucose + 5.0 µM MP-513

HG + MP-513 + Compound C: 30 mM Glucose + 5.0 µM MP-513 + 10 µM Compound C

Treatment Phase: Incubate all cohorts for exactly 24 hours at 37°C in a 5% CO₂ atmosphere.

Protein Extraction & Analysis: Harvest cell lysates using RIPA buffer. Perform Western

blotting to quantify the ratio of p-AMPK to total AMPK, as well as the expression levels of

NLRP3 and Cleaved Caspase-1.

Cytotoxicity Quantification: Collect the culture supernatant and measure Lactate

Dehydrogenase (LDH) release using a colorimetric assay.

Self-Validation Check: The model is successfully validated if the HG-only cohort exhibits a

minimum 3-fold increase in LDH release compared to the 5.5 mM Control. Furthermore, the

complete reversal of MP-513's protective effect in the Compound C cohort confirms the

mechanistic reliance on the AMPK pathway.

Expected Quantitative Outcomes
When executing Protocol B, researchers should expect data that clearly delineates the inverse

relationship between AMPK activation and NLRP3-mediated cellular injury. The table below
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synthesizes the expected experimental data based on validated literature[2].

Table 2: Expected Outcomes in HG-Stressed Cardiomyocytes (24h)

Experimental
Cohort

p-AMPK / Total
AMPK Ratio

NLRP3 Expression
(Fold Change)

LDH Release (U/L)

Control (5.5 mM

Glucose)
1.00 ± 0.05 1.00 ± 0.08 120 ± 15

High Glucose (30 mM) 0.35 ± 0.04 4.20 ± 0.35 450 ± 40

HG + MP-513 (5.0

µM)
0.95 ± 0.06 1.40 ± 0.15 160 ± 20

HG + MP-513 +

Compound C
0.40 ± 0.05 3.90 ± 0.30 410 ± 35

Data Interpretation: MP-513 effectively restores p-AMPK levels to near-baseline, concurrently

suppressing NLRP3 expression and preventing LDH leakage. The introduction of Compound C

abolishes these benefits, confirming the causal pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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